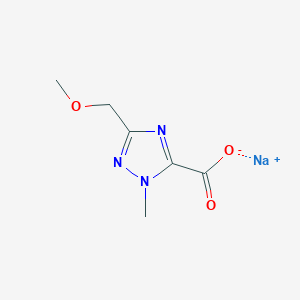
sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a white crystalline powder that is soluble in water and has a molecular weight of 217.2 g/mol. In
Mécanisme D'action
Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate acts as a competitive inhibitor of SAHH, binding to the active site of the enzyme and preventing the hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine. This leads to an accumulation of SAH, which in turn inhibits the activity of methyltransferases, enzymes that transfer methyl groups to DNA, RNA, and proteins. The net effect of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate inhibition of SAHH is a reduction in cellular methylation levels.
Biochemical and Physiological Effects
sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has also been shown to reduce the expression of genes involved in angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities, and it has a high degree of selectivity for SAHH. However, sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is also known to be toxic at high concentrations, and its effects on cellular methylation levels can be complex and difficult to interpret.
Orientations Futures
There are several potential future directions for research on sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate. One area of interest is the development of new sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate analogs with improved selectivity and reduced toxicity. Another area of interest is the use of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate as a tool for studying the role of cellular methylation in disease processes, including cancer and neurodegenerative disorders. Finally, the potential therapeutic applications of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate in cancer treatment and other diseases are also an area of active research.
Méthodes De Synthèse
Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate can be synthesized using several methods, including the reaction of 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium hydroxide, or the reaction of 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium methoxide. The synthesis process is relatively simple, and the yield of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is typically high.
Applications De Recherche Scientifique
Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has been extensively studied for its potential applications in scientific research. It is commonly used as a selective inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a critical role in the regulation of cellular methylation processes. sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has been shown to inhibit SAHH activity in a dose-dependent manner, leading to a reduction in cellular methylation levels.
Propriétés
IUPAC Name |
sodium;5-(methoxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.Na/c1-9-5(6(10)11)7-4(8-9)3-12-2;/h3H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYSCRCIZEGNQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)COC)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N3NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

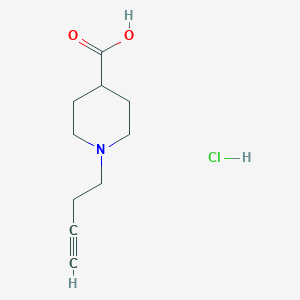
![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)
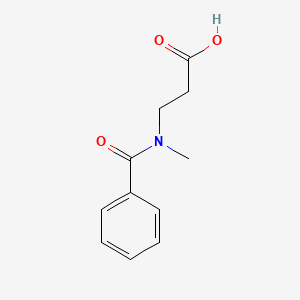
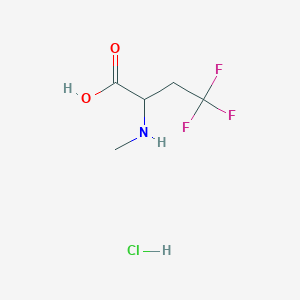
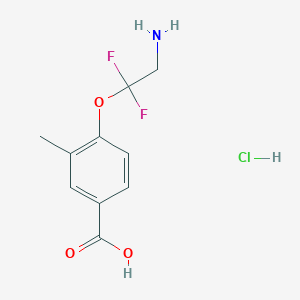
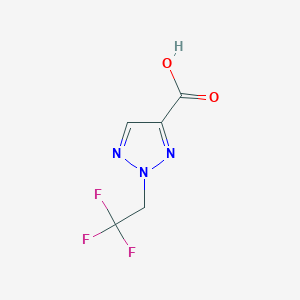
![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)
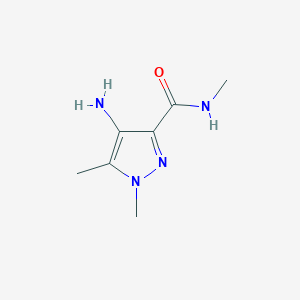
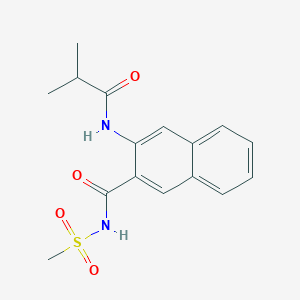
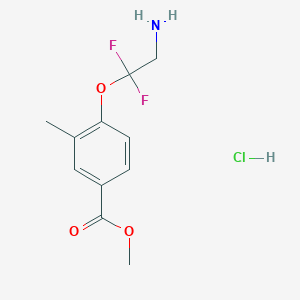
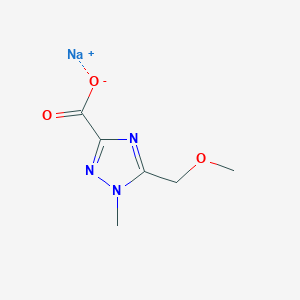
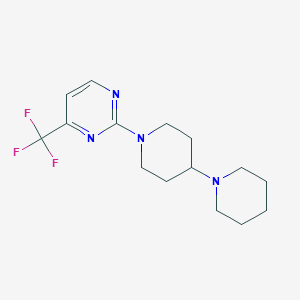
![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)